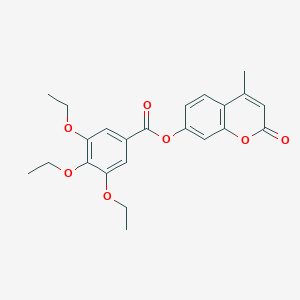![molecular formula C24H18ClF2NO2 B285246 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)
3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone, also known as BDP-9066, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of azetidinones and has been studied for its ability to inhibit the activity of several enzymes and proteins that are involved in various disease processes.
作用机制
The mechanism of action of 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone involves the inhibition of various enzymes and proteins that play a key role in the pathogenesis of several disease conditions. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and play a key role in the development of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, depending on the specific target that it inhibits. For example, inhibition of matrix metalloproteinases by this compound has been shown to reduce the breakdown of extracellular matrix proteins, which can help to prevent tissue damage and inflammation. Inhibition of phosphodiesterases by this compound has been shown to increase the levels of cyclic nucleotides, which can help to regulate various physiological processes such as smooth muscle relaxation and immune cell function.
实验室实验的优点和局限性
One of the main advantages of using 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins, which can help to elucidate the role of these targets in various disease processes. However, one of the limitations of using this compound is its relatively low potency compared to other inhibitors of the same targets.
未来方向
There are several future directions for research on 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone, including the development of more potent and selective inhibitors of the same targets, the evaluation of its therapeutic potential in various disease conditions, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the pharmacokinetics and toxicity of this compound in animal models and humans.
合成方法
The synthesis of 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone involves several steps and has been described in detail in several research articles. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate compound, which is then reacted with 2,2-difluoro-1,3-dimethyl-1-butene in the presence of a base to form the final product.
科学研究应用
3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone has been extensively studied for its potential therapeutic applications in several disease conditions. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the pathogenesis of cancer, inflammation, and neurological disorders. Some of the key targets of this compound include histone deacetylases, matrix metalloproteinases, and phosphodiesterases.
属性
分子式 |
C24H18ClF2NO2 |
|---|---|
分子量 |
425.9 g/mol |
IUPAC 名称 |
(3S,4S)-1-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C24H18ClF2NO2/c25-18-11-13-19(14-12-18)28-21(17-9-5-2-6-10-17)20(24(28)29)22(23(26)27)30-15-16-7-3-1-4-8-16/h1-14,20-21H,15H2/t20-,21+/m0/s1 |
InChI 键 |
IDIIHBWOYSCLKB-LEWJYISDSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=C(F)F)[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)COC(=C(F)F)C2C(N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)COC(=C(F)F)C2C(N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285164.png)
![2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285165.png)


![Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B285171.png)
![3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
![cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285174.png)
![2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285175.png)
![pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B285176.png)
![pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B285177.png)
![ethyl 4-[2-(2-{[3-(ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}ethyl)-1H-benzimidazol-1-yl]-6-methoxyquinoline-3-carboxylate](/img/structure/B285184.png)



